N-(4-butoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-butoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-2-3-11-28-16-7-5-15(6-8-16)23-20(27)26-12-14(13-26)19-24-18(25-29-19)17-21-9-4-10-22-17/h4-10,14H,2-3,11-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSVCLQHDOSDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound with notable biological activity, particularly in the context of anticancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 394.435 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its structural components, particularly the 1,2,4-oxadiazole and pyrimidine moieties. These structures are known for their interactions with various biological targets:
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Anticancer Activity :
- The 1,2,4-oxadiazole scaffold has been associated with significant anticancer properties due to its ability to inhibit key enzymes involved in cancer cell proliferation. Studies indicate that derivatives of this scaffold can target enzymes such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth .
- A review highlighted the potential of oxadiazole derivatives in targeting cancer cells through mechanisms like apoptosis induction and cell cycle arrest .
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Enzyme Inhibition :
- The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's . Inhibition of these enzymes can enhance acetylcholine levels in the brain, potentially improving cognitive function.
- Specific studies have demonstrated that certain oxadiazole derivatives exhibit selectivity towards BuChE over AChE, suggesting their utility in treating Alzheimer's disease with fewer side effects compared to existing treatments .
Case Studies
-
Anticancer Efficacy :
- In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, compounds derived from the oxadiazole scaffold were tested on breast cancer and leukemia cell lines, showing significant inhibition of cell proliferation .
- Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, supporting its potential as a lead compound for drug development.
- Neuroprotective Properties :
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including N-(4-butoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, in cancer therapeutics. The oxadiazole scaffold is recognized for its ability to exhibit significant bioactivity against various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Its binding affinity to specific targets within cancer cells enhances its efficacy as an anticancer agent .
-
Case Studies :
- A study demonstrated that derivatives of 1,3,4-oxadiazole displayed cytotoxicity against leukemia cell lines such as CCRF-CEM and K562. Among these derivatives, certain compounds exhibited IC50 values significantly lower than those of established anticancer drugs like bendamustine .
- Another investigation focused on the synthesis of novel 1,3,4-oxadiazole derivatives that were screened for their anticancer activity against various cell lines (HEPG2, MCF7). One derivative showed an IC50 value lower than that of positive control drugs .
Antimicrobial Properties
In addition to anticancer applications, compounds containing the oxadiazole moiety have been reported to exhibit antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria.
- Screening Results : Compounds within this class have shown mild to moderate activity against bacterial strains in laboratory settings . This suggests potential applications in developing new antimicrobial agents.
Other Biological Activities
The broad spectrum of biological activities associated with this compound includes:
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals.
- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of carboxamide derivatives featuring 1,2,4-oxadiazole and nitrogen-containing heterocycles. Below is a comparative analysis with two closely related analogs identified in recent research:
Table 1: Structural and Pharmacological Comparison
Key Findings:
Ring Size and Flexibility :
- The azetidine ring in the target compound imposes greater conformational rigidity compared to the piperidine analog . This may reduce entropic penalties during target binding but could limit adaptability to diverse binding pockets.
- The tetrazole-based analog lacks a carboxamide group, resulting in reduced hydrogen-bonding capacity but improved solubility .
However, the pyrimidine’s nitrogen atoms may engage in additional polar interactions .
Biological Activity :
- While direct data for the target compound’s antitubercular activity are unavailable, the piperidine analog exhibits strong binding affinity (ΔG = -9.2 kcal/mol) to Mycobacterium tuberculosis (Mtb) enzymes, attributed to its fluorophenyl-oxadiazole motif .
- The tetrazole derivative, though less potent (ΔG = -8.7 kcal/mol), demonstrates faster cellular uptake due to its polar tetrazole rings, highlighting a trade-off between affinity and bioavailability .
Q & A
Q. What statistical approaches are recommended for optimizing reaction conditions in synthesis?
- Methodology :
- Apply Design of Experiments (DoE) principles (e.g., Box-Behnken design) to test variables like temperature, solvent polarity, and catalyst loading .
- Use response surface methodology (RSM) to identify optimal conditions for yield and purity .
- Cross-validate with machine learning models trained on historical reaction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
